N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide
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Overview
Description
N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-3-ylmethyl)methanesulfonamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-methyl-N-(piperidin-4-ylmethyl)methanesulfonamide: Similar structure but with the piperidine ring substituted at the 4-position instead of the 3-position
Uniqueness
N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the nitrogen atom can enhance its lipophilicity and membrane permeability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H18N2O2S |
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Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-10(13(2,11)12)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
WGRJXBCNQSJCGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCNC1)S(=O)(=O)C |
Origin of Product |
United States |
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